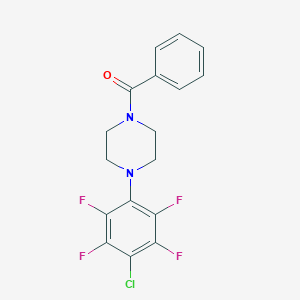![molecular formula C28H24FN3O2 B251001 N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide](/img/structure/B251001.png)
N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide, also known as FN-1501, is a small molecule that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperazine derivatives and has been shown to have significant pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide is not yet fully understood. However, it is believed to act through the modulation of various neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This dual mechanism of action may contribute to its potent antitumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis, and inhibit angiogenesis. In addition, it has been shown to reduce inflammation and pain in various animal models. N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide has also been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide in lab experiments is its potent pharmacological effects. It has been shown to have significant effects at low concentrations, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide. One potential direction is to further investigate its potential as a therapeutic agent for various diseases such as cancer, neurodegenerative diseases, and mood disorders. Another direction is to investigate its mechanism of action in more detail, which may lead to the development of more potent derivatives. Finally, the development of more efficient synthesis methods may help to overcome some of the limitations of using N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide in lab experiments.
Métodos De Síntesis
The synthesis of N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide involves the reaction of 1-naphthoic acid with N-(4-aminophenyl)piperazine in the presence of 2-fluorobenzoyl chloride. The reaction proceeds through an amide bond formation and yields the desired product as a white solid. The purity of the compound can be confirmed by various analytical techniques such as HPLC, NMR, and mass spectrometry.
Aplicaciones Científicas De Investigación
N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent antitumor, anti-inflammatory, and analgesic effects. In addition, it has been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}-1-naphthamide has also been shown to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of mood disorders.
Propiedades
Fórmula molecular |
C28H24FN3O2 |
|---|---|
Peso molecular |
453.5 g/mol |
Nombre IUPAC |
N-[4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C28H24FN3O2/c29-26-11-4-3-9-25(26)28(34)32-18-16-31(17-19-32)22-14-12-21(13-15-22)30-27(33)24-10-5-7-20-6-1-2-8-23(20)24/h1-15H,16-19H2,(H,30,33) |
Clave InChI |
DPTLXTIUOMYXAR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5F |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CC=C5F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]butanamide](/img/structure/B250919.png)
![4-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B250920.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B250921.png)
![5-(4-bromophenyl)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B250925.png)
![2-(3-methylphenoxy)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B250926.png)
![3-chloro-4-methoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B250927.png)
![2-bromo-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B250928.png)

![N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B250931.png)
![3-chloro-4-ethoxy-N-{4-[(phenylacetyl)amino]phenyl}benzamide](/img/structure/B250934.png)
![5-(4-chlorophenyl)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B250938.png)
![5-(3-chlorophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B250939.png)
![3,5-dichloro-2-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B250940.png)